
(1S)-1-(4-叔丁基苯基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-(4-tert-butylphenyl)ethan-1-ol is an organic compound characterized by a chiral center at the first carbon atom, making it optically active. This compound is part of the class of secondary alcohols and is known for its applications in various fields, including organic synthesis and pharmaceuticals.
科学研究应用
(1S)-1-(4-tert-butylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavors due to its pleasant odor.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-tert-butylphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (4-tert-butylphenyl)acetone, using chiral reducing agents to ensure the formation of the desired enantiomer. Common reducing agents include borane complexes and chiral catalysts.
Industrial Production Methods
Industrial production of (1S)-1-(4-tert-butylphenyl)ethan-1-ol often employs catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium or nickel under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.
化学反应分析
Types of Reactions
(1S)-1-(4-tert-butylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (4-tert-butylphenyl)acetone, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert the compound into the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products Formed
Oxidation: (4-tert-butylphenyl)acetone.
Reduction: (4-tert-butylphenyl)ethane.
Substitution: (1S)-1-(4-tert-butylphenyl)ethyl chloride or bromide.
作用机制
The mechanism of action of (1S)-1-(4-tert-butylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and selectivity. The pathways involved often include modulation of enzyme activity or receptor signaling, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- (1R)-1-(4-tert-butylphenyl)ethan-1-ol
- (1S)-1-(4-methylphenyl)ethan-1-ol
- (1S)-1-(4-ethylphenyl)ethan-1-ol
Uniqueness
(1S)-1-(4-tert-butylphenyl)ethan-1-ol is unique due to the presence of the bulky tert-butyl group, which influences its steric and electronic properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
属性
IUPAC Name |
(1S)-1-(4-tert-butylphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9,13H,1-4H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJQAXFZHFUFBI-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)

![2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2396499.png)
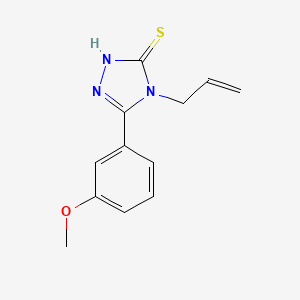

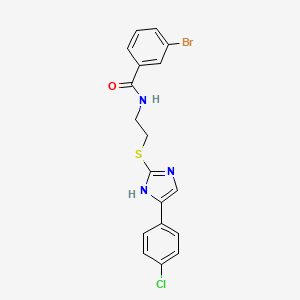
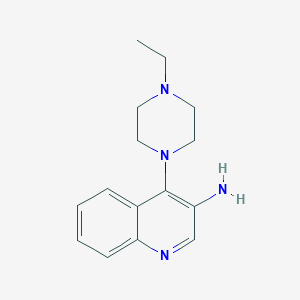
![4-[6-(Aminomethyl)pyridin-2-yl]morpholin-3-one dihydrochloride](/img/structure/B2396505.png)
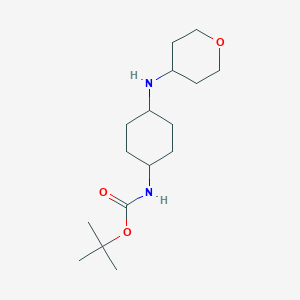
![9-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-9H-purin-6-amine](/img/structure/B2396510.png)
![1-[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2396511.png)
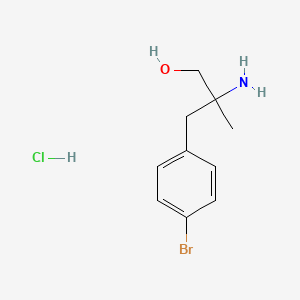
![N-(3-fluorophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2396514.png)

